molecular formula C15H20N2O2 B2876508 1-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)pent-4-en-1-one CAS No. 1903869-02-2

1-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)pent-4-en-1-one

Cat. No.: B2876508
CAS No.: 1903869-02-2
M. Wt: 260.337
InChI Key: VABURZDEDFLHMS-UHFFFAOYSA-N
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Description

The compound is an organic molecule that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a pyridine ring, which is a six-membered ring with two nitrogen atoms. The pyrrolidine ring is attached to the pyridine ring via an ether linkage (the “oxy” part of the name). The “pent-4-en-1-one” part of the name suggests the presence of a five-carbon chain with a double bond and a ketone functional group .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly through a cyclization reaction, and the formation of the ether linkage, possibly through a nucleophilic substitution or addition reaction . Without specific information, it’s difficult to provide a detailed synthesis analysis.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of the atoms and the configuration of the double bond in the pent-4-en-1-one part of the molecule. The presence of the nitrogen atoms in the rings could also influence the structure through the formation of hydrogen bonds .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the functional groups present in the molecule. The double bond could undergo addition reactions, and the ether linkage could be cleaved under acidic conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar ether linkage and the possibility of hydrogen bonding could affect its solubility in different solvents .

Scientific Research Applications

Antiviral Activity

1-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)pent-4-en-1-one has been investigated for its potent antiviral properties, particularly as an inhibitor of human rhinovirus (HRV) 3C protease. The compound exhibited significant antiviral activity across a range of HRV serotypes and related picornaviruses in cell-based assays. Its mode of action involves the inhibition of HRV 3C-mediated polyprotein processing, thereby reducing viral replication. The compound's safety and tolerability were also demonstrated in phase I clinical trials, highlighting its potential as an orally bioavailable therapeutic agent for HRV infections (A. Patick et al., 2005).

Synthesis of Functionalized Indoles

The compound has been utilized in the synthesis of highly substituted indoles through the transformation of η2-β-vinylpyrrole complexes. These complexes, derived from an electrophilic addition at the β-carbon of the pyrrole ring, undergo Diels−Alder reactions to generate tetrahydroindole nuclei. This method offers a versatile approach to accessing a wide variety of functionalized indoles, which are of significant interest in medicinal chemistry and drug development (L. M. Hodges et al., 1996).

N-Heterocycle Synthesis

The compound serves as a precursor for the efficient synthesis of N-heterocycles, a class of compounds with wide-ranging applications in pharmaceuticals and agrochemicals. Microwave-assisted syntheses using alkenone-, alkynone-, and aryl-carbonyl O-phenyl oximes have been developed to prepare known and novel N-heterocycles, demonstrating the compound's utility in facilitating diverse synthetic pathways (Fernando Portela-Cubillo et al., 2008).

Water Oxidation Catalysis

Research into novel ruthenium complexes for water oxidation has also incorporated derivatives of the compound. These complexes, characterized by their well-organized dinuclear structure, show promising activity in oxygen evolution reactions, essential for water splitting and hydrogen production. The study highlights the compound's role in advancing catalytic systems for sustainable energy solutions (R. Zong & R. Thummel, 2005).

Future Directions

The future directions for research on this compound could include exploring its potential uses, such as in the development of new drugs or materials, and studying its physical and chemical properties in more detail .

Properties

IUPAC Name

1-[3-(5-methylpyridin-2-yl)oxypyrrolidin-1-yl]pent-4-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-3-4-5-15(18)17-9-8-13(11-17)19-14-7-6-12(2)10-16-14/h3,6-7,10,13H,1,4-5,8-9,11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VABURZDEDFLHMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)OC2CCN(C2)C(=O)CCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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